Dansyl-l-isoleucine

Descripción general

Descripción

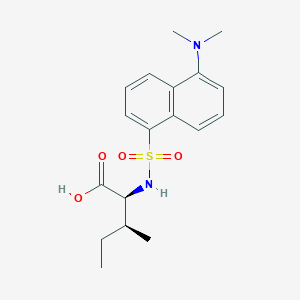

Dansyl-l-isoleucine, also known as 5-dimethylaminonaphthalene-1-sulfonyl-l-isoleucine, is a derivative of the amino acid isoleucine. It is characterized by the presence of a dansyl group, which is a fluorescent moiety derived from naphthalene. This compound is widely used in biochemical research due to its fluorescent properties, which make it useful for labeling and detecting proteins and peptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dansyl-l-isoleucine is typically synthesized through the reaction of dansyl chloride with l-isoleucine. The reaction is carried out in an alkaline medium, often using sodium carbonate or bicarbonate as the base. The reaction conditions generally involve dissolving l-isoleucine in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, followed by the addition of dansyl chloride. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Dansyl-l-isoleucine primarily undergoes substitution reactions due to the presence of the dansyl group. The dansyl group can react with nucleophiles, leading to the formation of various derivatives. Additionally, the amino acid moiety can participate in typical amino acid reactions such as peptide bond formation .

Common Reagents and Conditions:

Dansylation: Dansyl chloride is the primary reagent used for the dansylation of l-isoleucine. The reaction is typically carried out in an alkaline medium.

Peptide Bond Formation: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are commonly used for forming peptide bonds involving this compound.

Major Products Formed:

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Fluorescent Probes

Dansyl-l-isoleucine is primarily utilized as a fluorescent probe in biological systems. Its ability to emit fluorescence upon excitation makes it valuable for detecting specific biomolecules, such as cysteine (Cys). A recent study demonstrated that a dansyl-based probe (DN-C) showed a significant increase in fluorescence intensity (28-fold) when interacting with Cys, indicating its potential for real-time monitoring of cellular events involving thiols . This sensitivity allows for the detection of Cys at concentrations as low as 13 nM, making it suitable for biological samples.

Protein Labeling

The dansyl group is frequently employed in protein labeling to study protein structure and dynamics. This compound can be used to enhance detection through UV spectroscopy and mass spectrometry. This labeling technique aids in understanding protein interactions and conformational changes, providing insights into biochemical pathways .

Analytical Chemistry Applications

Chromatography Techniques

this compound is effective in chromatographic techniques, particularly in the resolution of optical isomers. It has been shown to facilitate the separation of enantiomers using reversed-phase liquid chromatography with optically active metal chelate additives. This method exploits the differential binding affinities of dansyl derivatives to achieve chiral resolution .

Nuclear Magnetic Resonance (NMR)

The compound's derivatives are also utilized in quantitative nuclear magnetic resonance spectroscopy. This application helps analyze chemical structures and dynamics, enhancing the understanding of molecular interactions within complex mixtures .

Chiral Recognition

Molecular Dynamics Simulations

Recent studies have utilized computational methods, including molecular dynamics simulations, to investigate the chiral recognition mechanisms of dansyl derivatives. For instance, this compound and other dansyl amino acids were examined for their binding interactions with polysodium N-undecanoyl-(L)-Leucylvalinate. The results indicated that L-enantiomers bind more strongly than their D counterparts, which is critical for developing predictive models for chiral separations .

Summary Table of Applications

Case Studies

- Detection of Cysteine in Living Cells : The DN-C probe demonstrated high selectivity for cysteine over other amino acids in T-47D human breast duct carcinoma cells, showcasing its potential for cellular imaging applications .

- Chiral Separation Mechanisms : A study employing molecular dynamics simulations provided insights into the binding free energy values for various dansyl amino acids, contributing to the development of a predictive QSERR database for chiral recognition .

Mecanismo De Acción

The primary mechanism of action of dansyl-l-isoleucine involves its ability to fluoresce upon excitation with ultraviolet light. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable using fluorescence spectroscopy. This property is exploited in various assays to detect and quantify proteins and peptides. The molecular targets of this compound are typically the amino groups of proteins and peptides, which react with the dansyl group to form stable fluorescent derivatives .

Comparación Con Compuestos Similares

- Dansyl-l-leucine

- Dansyl-l-valine

- Dansyl-l-alanine

Comparison: Dansyl-l-isoleucine is unique among its similar compounds due to the specific side chain of isoleucine, which affects its hydrophobicity and steric properties. This uniqueness can influence the binding affinity and specificity of this compound when used as a probe in biochemical assays. Compared to dansyl-l-leucine and dansyl-l-valine, this compound may exhibit different fluorescence intensities and stabilities under various conditions .

Actividad Biológica

Dansyl-l-isoleucine is a derivative of the amino acid isoleucine, modified with a dansyl group, which imparts fluorescent properties to the compound. This article explores the biological activity of this compound, focusing on its interactions, applications in cellular imaging, and its role in biochemical assays.

This compound features a dansyl moiety, which is a sulfonamide group attached to an amino acid. The dansyl group enhances fluorescence, making it useful for various biological applications. The compound's structure can be represented as follows:

1. Cellular Imaging

This compound has been investigated for its ability to act as a fluorescent probe in cellular imaging. Research indicates that dansylated compounds can selectively detect specific biomolecules within cells. For instance, this compound has shown potential in detecting cysteine (Cys) due to its selective fluorescence enhancement in the presence of thiols.

- Fluorescence Detection : In studies, the fluorescence intensity of this compound increased significantly upon interaction with Cys, demonstrating its utility for imaging intracellular thiol levels. The detection limit was found to be as low as 13 nM for Cys, indicating high sensitivity .

2. Chiral Recognition

This compound and other dansylated amino acids have been used in studies focusing on chiral recognition mechanisms. Computational methods have shown that L-enantiomers of dansylated amino acids bind more effectively to certain chiral selectors than their D-enantiomers. This property is crucial for applications in drug development and separation techniques .

Case Study 1: Detection of Cysteine in Living Cells

A study examined the use of this compound for detecting cysteine in living T-47D human breast duct carcinoma cells. The results demonstrated that when cells were treated with this compound, bright green fluorescence was observed, indicating successful detection of intracellular Cys. In contrast, when a thiol trapping reagent was introduced prior to treatment, fluorescence was significantly reduced, confirming the specificity of the probe .

Case Study 2: Chiral Separation Techniques

In another study focusing on chiral recognition, this compound was analyzed alongside other dansyl derivatives using micellar electrokinetic chromatography (MEKC). The results indicated that L-enantiomers exhibited stronger binding affinities compared to D-enantiomers, validating the effectiveness of dansyl derivatives in enantiomeric separations .

Research Findings

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₁O₂S |

| Fluorescence Peak | 545 nm |

| Detection Limit for Cys | 13 nM |

| Binding Free Energy (L-enantiomer) | -21.8938 kJ·mol⁻¹ |

Propiedades

IUPAC Name |

(2S,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22)/t12-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTOKQLVHXSRPR-SJCJKPOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424932 | |

| Record name | Dansyl-l-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100-21-6 | |

| Record name | Dansyl-l-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Dansyl-L-isoleucine used as an analyte in the study on capillary electrophoresis peak dispersion?

A1: this compound likely served as a suitable analyte in this study due to its fluorescent properties. The paper focuses on understanding how the initial analyte plug width affects peak broadening in capillary electrophoresis []. Fluorescent detection methods offer high sensitivity, allowing researchers to accurately measure and analyze even small analyte quantities, which is crucial when studying factors contributing to peak broadening.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.